molecular formula C33H29ClN6O3S2 B2508073 N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide CAS No. 393585-05-2

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide

Cat. No.: B2508073
CAS No.: 393585-05-2
M. Wt: 657.2
InChI Key: ZLKJBSPEMYQZMZ-UHFFFAOYSA-N
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Description

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29ClN6O3S2 and its molecular weight is 657.2. The purity is usually 95%.
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Biological Activity

N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound that exhibits significant biological activity. The compound incorporates various pharmacologically relevant moieties, including a triazole ring and a phenoxyacetamide structure, which are known for their diverse therapeutic potentials. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by its structural components:

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Phenoxyacetamide : Associated with anti-inflammatory and analgesic effects.
  • Pyrazole and Thiophene Moieties : Contribute to the compound's pharmacological diversity.

Anticancer Activity

Research has indicated that triazole derivatives possess anticancer properties. In a study screening drug libraries on multicellular spheroids, compounds similar to N-{...} showed promising anticancer activity, suggesting that the incorporation of the triazole scaffold enhances the compound's efficacy against various cancer cell lines .

Antimicrobial Activity

The presence of the thiadiazole and pyrazole structures in related compounds has been linked to antimicrobial effects. For instance, derivatives containing these moieties have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species . The specific compound under investigation may exhibit similar antimicrobial properties due to structural similarities.

Anti-inflammatory Effects

Compounds with phenoxyacetamide structures are often evaluated for anti-inflammatory activity. In studies involving related compounds, significant reductions in inflammatory markers were observed, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Screening : A study identified a novel anticancer compound through screening of drug libraries on multicellular spheroids. The results indicated that compounds with similar structural features to N-{...} exhibited notable cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. Among these, certain compounds demonstrated effective inhibition against bacterial strains, supporting the hypothesis that the target compound may also possess similar activity .

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AnticancerTriazole derivativesCytotoxicity against cancer cell lines
AntimicrobialPyrazole and thiadiazole derivativesInhibition of Gram-positive bacteria
Anti-inflammatoryPhenoxyacetamide derivativesReduction in inflammatory markers

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29ClN6O3S2/c1-22-12-14-23(15-13-22)28-18-27(29-11-6-16-44-29)38-40(28)32(42)21-45-33-37-36-30(39(33)25-8-5-7-24(34)17-25)19-35-31(41)20-43-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKJBSPEMYQZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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